4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide
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Overview
Description
4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a heterocyclic compound that contains a triazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves the reaction of 2-pyridylmethylamine with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines or alcohols
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved in these interactions often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 4-Amino-5-ethyl-1-(2-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Thiazole derivatives
Uniqueness
4-Amino-5-(2-pyridylmethyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its specific combination of a triazole ring and a pyridine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N5S |
---|---|
Molecular Weight |
207.26 g/mol |
IUPAC Name |
4-amino-3-(pyridin-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H9N5S/c9-13-7(11-12-8(13)14)5-6-3-1-2-4-10-6/h1-4H,5,9H2,(H,12,14) |
InChI Key |
VBNPUUYKZRLNPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NNC(=S)N2N |
Origin of Product |
United States |
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